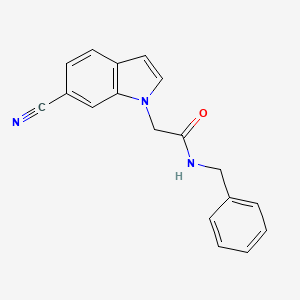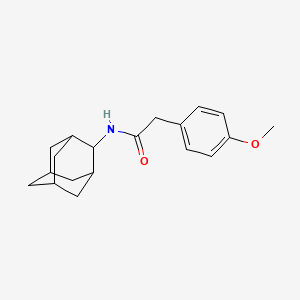![molecular formula C16H16N2O2S B5709653 N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide, commonly known as HMBC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of HMBC involves its ability to inhibit various enzymes and signaling pathways that are involved in cancer cell growth, insulin resistance, and neuroinflammation. HMBC has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair, leading to cancer cell death. HMBC also inhibits the activity of protein tyrosine phosphatase 1B, which is involved in insulin resistance, leading to improved insulin sensitivity. Additionally, HMBC inhibits the activity of cyclooxygenase-2, which is involved in neuroinflammation, leading to neuroprotection.
Biochemical and Physiological Effects:
HMBC has been shown to have various biochemical and physiological effects, including anti-cancer, anti-diabetic, and neuroprotective effects. HMBC has been found to induce apoptosis and suppress angiogenesis in cancer cells, leading to the inhibition of cancer cell growth. HMBC has also been found to improve insulin sensitivity and reduce hyperglycemia in diabetic animals. Additionally, HMBC has been shown to protect against oxidative stress and inflammation in the brain, leading to neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMBC has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, HMBC also has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for HMBC research, including the investigation of its potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, the development of more efficient and cost-effective synthesis methods for HMBC could increase its availability for research purposes. Further studies are also needed to determine the optimal dosage and administration of HMBC for its potential therapeutic applications.
Métodos De Síntesis
HMBC can be synthesized through the reaction between 2-hydroxy-5-methylbenzenesulfonamide and 2-methylbenzoyl isothiocyanate. The reaction results in the formation of HMBC as a white crystalline solid with a melting point of 164-166°C.
Aplicaciones Científicas De Investigación
HMBC has been studied for its potential applications in various fields of scientific research, including cancer treatment, diabetes management, and neuroprotection. In cancer treatment, HMBC has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In diabetes management, HMBC has been found to improve insulin sensitivity and reduce hyperglycemia. In neuroprotection, HMBC has been shown to protect against oxidative stress and inflammation, which are associated with neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-7-8-14(19)13(9-10)17-16(21)18-15(20)12-6-4-3-5-11(12)2/h3-9,19H,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYNUWANCFHQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B5709606.png)
![3-({[(4-ethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5709616.png)
![3-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5709620.png)
![ethyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5709625.png)


![6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5709645.png)
![1-[(2-bromo-4-isopropylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5709654.png)
![N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5709669.png)
![3-(4-chlorophenyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5709672.png)